[5-(3-methoxyphenyl)-1H-pyrazol-3-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone
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Overview
Description
1-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE is a complex organic compound that features a pyrazole ring, a methoxyphenyl group, and a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the tetrahydropyridine moiety is often synthesized through hydrogenation reactions of pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyrazole ring can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include phenolic derivatives, alcohols, and substituted aromatic compounds .
Scientific Research Applications
1-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include modulation of signal transduction, inhibition of enzyme activity, or interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
- **1-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-METHYL-1,2,3,6-TETRAHYDROPYRIDINE
- **1-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-ETHYL-1,2,3,6-TETRAHYDROPYRIDINE
- **1-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-PROPYL-1,2,3,6-TETRAHYDROPYRIDINE .
Uniqueness
1-[3-(3-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group and the pyrazole ring contributes to its reactivity and potential bioactivity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C22H21N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C22H21N3O2/c1-27-19-9-5-8-18(14-19)20-15-21(24-23-20)22(26)25-12-10-17(11-13-25)16-6-3-2-4-7-16/h2-10,14-15H,11-13H2,1H3,(H,23,24) |
InChI Key |
JBYAFINUHCGFMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCC(=CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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